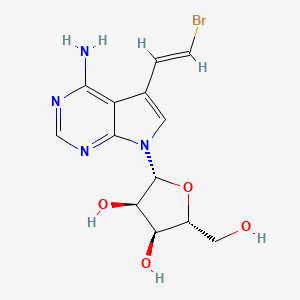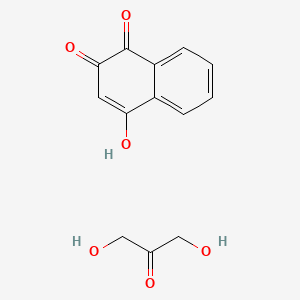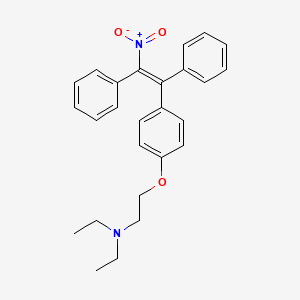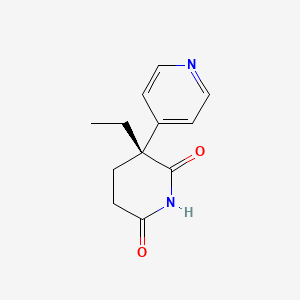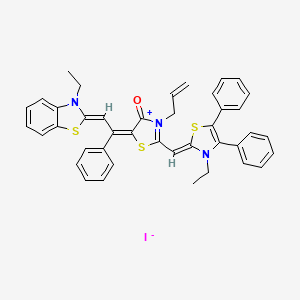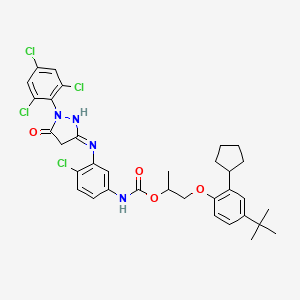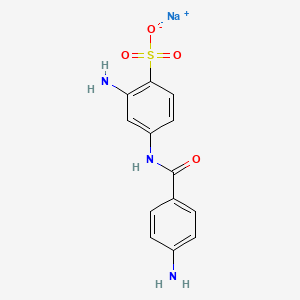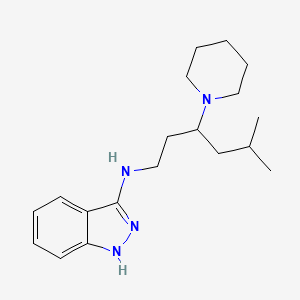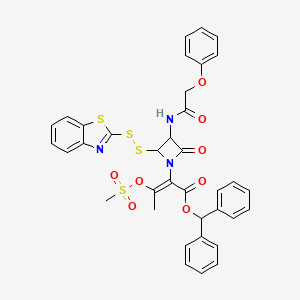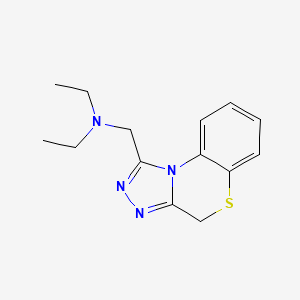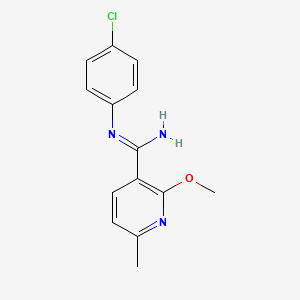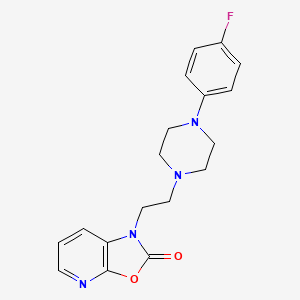
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl): is a complex organic compound belonging to the class of oxazolo[5,4-b]pyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[5,4-b]pyridin-2(1H)-one derivatives typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts, such as palladium or other transition metals, can enhance the reaction rates and yields. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Oxazolo[5,4-b]pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: : Conversion of the compound to its corresponding oxo derivatives.
Reduction: : Reduction of the oxazole ring to form amines or other reduced derivatives.
Substitution: : Replacement of substituents on the pyridine or oxazole rings with different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include various oxo- and amino-derivatives, as well as substituted oxazolo[5,4-b]pyridines with different functional groups.
科学的研究の応用
Chemistry and Biology
Oxazolo[5,4-b]pyridin-2(1H)-one derivatives are extensively studied for their biological activities. They exhibit a range of bioactivities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties. These compounds are also investigated for their potential use as enzyme inhibitors and receptor modulators.
Medicine and Industry
In the medical field, these derivatives are explored for their therapeutic potential in treating various diseases. They are also used in the development of new drugs and pharmaceuticals. In the chemical industry, oxazolo[5,4-b]pyridin-2(1H)-one derivatives serve as intermediates in the synthesis of more complex molecules.
作用機序
The mechanism by which oxazolo[5,4-b]pyridin-2(1H)-one exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects.
類似化合物との比較
Similar Compounds
Oxazolo[4,5-b]pyridine-2(3H)-thione
Furopyridines
Thienopyridines
Pyrrolopyridines
Oxadiazolopyridines
Uniqueness
Oxazolo[5,4-b]pyridin-2(1H)-one is unique due to its specific structural features, such as the fused pyridine ring system and the presence of the oxazole moiety
特性
CAS番号 |
142714-62-3 |
|---|---|
分子式 |
C18H19FN4O2 |
分子量 |
342.4 g/mol |
IUPAC名 |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C18H19FN4O2/c19-14-3-5-15(6-4-14)22-11-8-21(9-12-22)10-13-23-16-2-1-7-20-17(16)25-18(23)24/h1-7H,8-13H2 |
InChIキー |
KVTGBLJGLWOMBV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCN2C3=C(N=CC=C3)OC2=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



